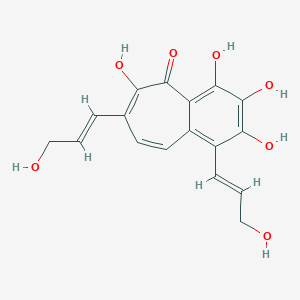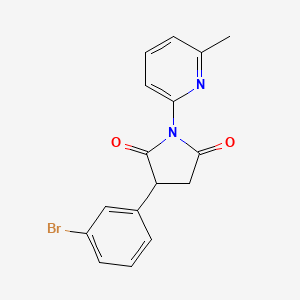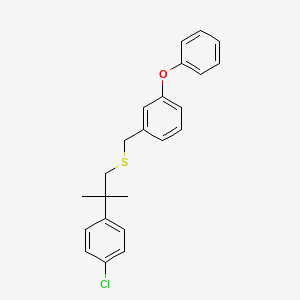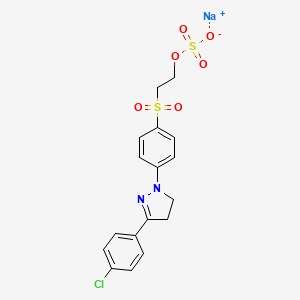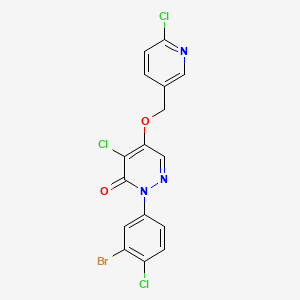
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes multiple halogen substitutions and a methoxy group attached to a pyridinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the halogenated phenyl and pyridinyl groups. Common reagents used in these reactions include halogenating agents such as bromine and chlorine, as well as methoxy group donors like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with similar halogen substitutions and methoxy group.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- stands out due to its unique combination of halogenated phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
122322-22-9 |
|---|---|
Fórmula molecular |
C16H9BrCl3N3O2 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
2-(3-bromo-4-chlorophenyl)-4-chloro-5-[(6-chloropyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl3N3O2/c17-11-5-10(2-3-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 |
Clave InChI |
OWUNPRLEOCQAHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


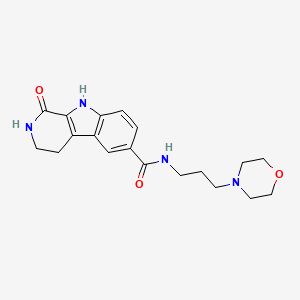

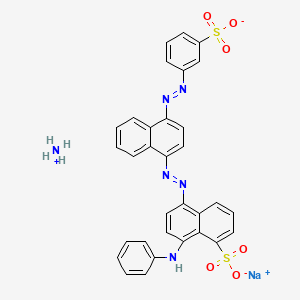
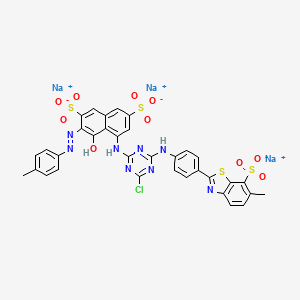
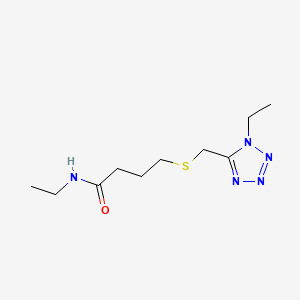



![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
